Sodium mannuronate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

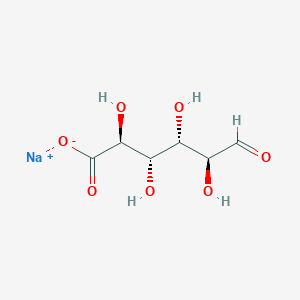

D-マンヌロン酸 (ナトリウム) は、マンノースから誘導されたウロン酸モノサッカライドです。これは、主に褐藻に見られる多糖であるアルギン酸の成分です。 この化合物は、一部の細菌性莢膜多糖にも組み込まれています 。D-マンヌロン酸 (ナトリウム) は、医薬品、バイオテクノロジー、材料科学など、さまざまな分野での用途で知られています。

作用機序

D-マンヌロン酸 (ナトリウム) の作用機序には、さまざまな分子標的と経路との相互作用が含まれます。

抗炎症作用: マトリックスメタロプロテイナーゼ-2の活性を阻害し、炎症部位への免疫細胞浸潤を減らし、インターロイキン-6などの炎症性サイトカインのレベルを低下させ、特定の細胞タイプのアポトーシスを誘導します.

免疫抑制作用: インターロイキン-17、RAR関連オーファンレセプターガンマ、インターロイキン-4、GATA結合タンパク質3など、炎症と免疫応答に関連する遺伝子発現を調節します.

6. 類似の化合物との比較

D-マンヌロン酸 (ナトリウム) は、次のような他のウロン酸と比較できます。

L-グルロン酸: アルギン酸のもう1つの成分で、立体配置と生物学的特性が異なります。

D-グルクロン酸: さまざまな多糖類とグリコサミノグリカンに見られ、代謝と構造の役割が異なります。

D-ガラクトロン酸: ペクチンの成分で、食品や医薬品業界で用途があります.

ユニークさ: D-マンヌロン酸 (ナトリウム) は、アルギン酸や細菌性多糖への特異的な組み込み、および顕著な抗炎症作用と免疫抑制作用により、ユニークです .

生化学分析

Biochemical Properties

Sodium mannuronate plays a significant role in biochemical reactions, particularly in the modulation of immune responses. It interacts with various enzymes and proteins, including interleukin-17 (IL-17), RAR-related orphan receptor gamma (RORγt), interleukin-4 (IL-4), and GATA binding protein 3 (GATA3). These interactions are crucial in regulating gene expressions related to inflammation and immune responses . This compound’s ability to modulate these biomolecules suggests its potential as a therapeutic agent for conditions such as rheumatoid arthritis .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in inflammatory responses, thereby modulating the activity of immune cells . Additionally, this compound can impact cellular metabolism by promoting the excretion of uric acid and modulating gut microbiota, which is particularly beneficial in conditions like hyperuricemia .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes involved in inflammatory pathways, leading to changes in gene expression. For instance, this compound has been shown to downregulate the expression of pro-inflammatory cytokines such as IL-17 and RORγt while upregulating anti-inflammatory cytokines like IL-4 and GATA3 . These molecular interactions highlight its potential as an anti-inflammatory agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that its stability and degradation are influenced by factors such as temperature and storage conditions . Long-term exposure to this compound has been observed to maintain its anti-inflammatory properties, although its efficacy may diminish over extended periods due to degradation .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it has been shown to exert beneficial effects such as reducing inflammation and promoting uric acid excretion . At higher doses, this compound may exhibit toxic or adverse effects, including potential impacts on liver and kidney function . These findings underscore the importance of determining optimal dosages for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the degradation of alginates. It interacts with enzymes such as alginate lyases, which break down alginate polymers into oligosaccharides . These metabolic processes are essential for the bioconversion of brown algae and have implications for the production of biofuels and other bioproducts .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can interact with sodium-dependent transport mechanisms, which regulate its localization and accumulation in various cellular compartments . These interactions are crucial for maintaining its bioavailability and therapeutic efficacy.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the plasma membrane, centrosomes, and primary cilia . These localizations are essential for its activity and function, particularly in regulating cellular processes such as pH homeostasis and cell cycle progression .

準備方法

合成経路と反応条件: D-マンヌロン酸 (ナトリウム) は、D-マンノースの酸化によって合成できます。このプロセスでは、制御された条件下で硝酸または次亜塩素酸ナトリウムなどの酸化剤を使用して、D-マンノースをD-マンヌロン酸に変換します。 生成された酸はその後、水酸化ナトリウムで中和されてナトリウム塩を形成します .

工業生産方法: D-マンヌロン酸 (ナトリウム) の工業生産は、通常、褐藻からのアルギン酸の抽出に続き、D-マンヌロン酸を放出するための加水分解が伴います。次に、酸を水酸化ナトリウムで中和してナトリウム塩を生成します。 この方法は、効率性と費用対効果が高いため、大規模生産に適しています .

反応の種類:

酸化: D-マンヌロン酸 (ナトリウム) は、酸化反応を受けてさまざまな誘導体になります。一般的な酸化剤には、硝酸や次亜塩素酸ナトリウムなどがあります。

還元: D-マンヌロン酸 (ナトリウム) の還元は、D-マンノースまたはその他の還元形態を生じます。

置換: D-マンヌロン酸 (ナトリウム) のカルボキシル基は、置換反応に関与して、エステルまたはアミドを形成できます。

一般的な試薬と条件:

酸化: 硝酸、次亜塩素酸ナトリウム、およびその他の酸化剤を、制御された温度とpH条件下で使用します。

還元: 水素化ホウ素ナトリウムまたは触媒の存在下での水素ガスなどの還元剤。

置換: ジシクロヘキシルカルボジイミド (DCC) などの活性化剤の存在下でのアルコールまたはアミン。

主要な製品:

酸化: D-マンヌロン酸のさまざまな酸化誘導体。

還元: D-マンノースおよびその他の還元形態。

置換: D-マンヌロン酸のエステルおよびアミド.

4. 科学研究への応用

D-マンヌロン酸 (ナトリウム) は、科学研究において幅広い用途があります。

化学: 複雑な炭水化物と多糖の合成のためのビルディングブロックとして使用されます。

生物学: 細菌性莢膜多糖に組み込まれ、細菌の病原性と免疫回避に関与しています。

科学的研究の応用

D-Mannuronic acid (sodium) has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex carbohydrates and polysaccharides.

Biology: Incorporated into bacterial capsular polysaccharides, playing a role in bacterial virulence and immune evasion.

類似化合物との比較

D-Mannuronic acid (sodium) can be compared with other uronic acids such as:

L-Guluronic Acid: Another component of alginic acid, differing in its stereochemistry and biological properties.

D-Glucuronic Acid: Found in various polysaccharides and glycosaminoglycans, with distinct metabolic and structural roles.

D-Galacturonic Acid: A component of pectin, with applications in food and pharmaceutical industries.

Uniqueness: D-Mannuronic acid (sodium) is unique due to its specific incorporation into alginic acid and bacterial polysaccharides, as well as its notable anti-inflammatory and immunosuppressive properties .

特性

CAS番号 |

921-56-2 |

|---|---|

分子式 |

C6H10NaO7 |

分子量 |

217.13 g/mol |

IUPAC名 |

sodium;(2S,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoate |

InChI |

InChI=1S/C6H10O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h1-5,8-11H,(H,12,13);/t2-,3-,4+,5+;/m1./s1 |

InChIキー |

QKHMTHNLNZGTSP-MHFWOIHZSA-N |

異性体SMILES |

C(=O)[C@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O.[Na] |

SMILES |

C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.[Na+] |

正規SMILES |

C(=O)C(C(C(C(C(=O)O)O)O)O)O.[Na] |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is sodium mannuronate utilized in the development of biomaterials for bone regeneration?

A2: this compound, in conjunction with other biocompatible materials, forms the basis for innovative green hydrogels designed for oral bone defect regeneration. [] These hydrogels, incorporating this compound/guluronate, gelatin, and bioactive mineral fillers like calcium silicates and dicalcium phosphate dihydrate, offer a sustainable approach to biomaterial design. [] Studies have shown that these hydrogels exhibit desirable properties like calcium ion release, alkalizing activity, porosity, and the ability to promote apatite nucleation, all crucial for supporting bone regeneration. [] Additionally, these materials demonstrate good biocompatibility, encouraging the expression of vascular and osteogenic markers in mesenchymal stem cells. []

Q2: Can you describe a simple and efficient method for preparing this compound?

A3: A straightforward procedure for obtaining crystalline this compound starts with algin, a naturally occurring polysaccharide. [] The algin is first converted to alginic acid, which undergoes hydrolysis using concentrated and subsequently dilute sulfuric acid. [] Unlike previous methods that involved intermediate purifications, this method allows direct crystallization of this compound from the hydrolyzed alginic acid solution, resulting in a 25-30% yield. [] This simplified procedure offers a more efficient way to obtain this valuable compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-9-methoxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B1458280.png)

![Methyl 2-(4-chloro-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridin-1-yl)acetate](/img/structure/B1458281.png)

![{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1458285.png)

![5-(4-Methylbenzoyl)-3-thiatricyclo[5.2.1.0,2,6]deca-2(6),4-dien-4-amine](/img/structure/B1458299.png)